4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile
Description
The compound 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a structurally complex heterocyclic molecule featuring a thiophene core substituted with a morpholine ring, a dichlorophenyl group, and a 1,2,4-triazole moiety.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMQWMAEFFQIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
DY428174, also known as 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile or 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile, is a novel potent inhibitor of PI3Kalpha . The PI3Kalpha is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and growth.
Mode of Action
The compound interacts with its target, PI3Kalpha, by binding to the ATP-binding pocket of the enzyme, thereby inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathway affected by DY428174 is the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of PI3Kalpha by DY428174 disrupts this pathway, potentially leading to the suppression of these processes.
Result of Action
The inhibition of PI3Kalpha by DY428174 disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and survival. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biochemical Analysis
Biochemical Properties
DY428174 plays a significant role in biochemical reactions, particularly as an inhibitor of PI3Kalpha
Cellular Effects
It is known that DY428174 is a potent inhibitor of PI3Kalpha, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Biological Activity
4-(2,4-Dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H13Cl2N5OS
- Molecular Weight : 406.289 g/mol
- CAS Number : 1202041-71-1
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 669.9 ± 65.0 °C at 760 mmHg
- Purity : ≥98% .
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer and anti-inflammatory properties, attributed to the presence of the triazole and thiophene moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure allows for interactions with various biological targets, making it a candidate for cancer treatment:
- Mechanism of Action : The triazole ring acts as a pharmacophore that can interact with biological receptors. This interaction is facilitated by hydrogen bonding and dipole-dipole interactions, enhancing its binding affinity to target proteins involved in cancer cell proliferation .
- In Vitro Studies : In vitro assays have shown that related triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range against MCF-7 (human breast cancer) and HCT-116 (colon carcinoma) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 27.3 |
| Example B | HCT-116 | 6.2 |
| Example C | IGR39 (melanoma) | Not specified |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit COX enzymes, which play a crucial role in inflammation. The IC50 values reported for related compounds against COX enzymes range from 19 to 42 μM .
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole-containing compounds:
- Study on Anticancer Activity : A series of synthesized triazole derivatives were tested for cytotoxicity against various cancer cell lines. The study found that compounds bearing the thiophene moiety exhibited enhanced activity compared to those without it, indicating a structure-activity relationship (SAR) that favors the presence of sulfur-containing groups .
- Mechanistic Insights : Research has focused on understanding how these compounds induce apoptosis in cancer cells. It was found that they could activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspase activation .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds that contain triazole and thiophene rings have been explored for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities, potentially interacting with specific enzymes or receptors in pathogens .
- Antitumor Potential : The structural features of the compound may contribute to its antitumor activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Pharmaceutical Development : The unique combination of functional groups in this compound makes it a candidate for the development of new pharmaceutical agents targeting various diseases, including infections and cancer.
Agricultural Chemistry
- Pesticidal Properties : The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective crop protection agents.
- Fungicides : Given the presence of the triazole group, which is known for its fungicidal properties, this compound may be investigated for use in controlling fungal diseases in crops.
Case Studies
Several studies have explored compounds structurally similar to 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile , highlighting their biological activities:
These findings underscore the therapeutic potential of compounds with similar structural characteristics.
Chemical Reactions Analysis
2.1. Suzuki-Miyaura Coupling
The introduction of the 2,4-dichlorophenyl group occurs via a Suzuki coupling reaction using iodothiophene 6 ( ).
Reaction Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PtBu<sub>3</sub>)<sub>2</sub> (5 mol%) |
| Base | CsF (3.0 equiv) |
| Solvent | Dioxane/water/toluene (3:1:0.2) |
| Temperature | 85°C |
| Yield | 98% conversion (70% isolated yield) |
Mechanistic Insight :
- The steric bulk of the thiophene substrate necessitated high-throughput experimentation (HTE) to optimize catalyst and base selection.
- Pd(PtBu<sub>3</sub>)<sub>2</sub> outperformed Pd(PPh<sub>3</sub>)<sub>4</sub> and Pd(dppf)Cl<sub>2</sub> due to enhanced π-backbonding and reduced side reactions ( ).
2.2. Saponification and Aminolysis
The ethyl ester intermediate undergoes saponification followed by aminolysis to form the primary amide:
Steps :
- Saponification : LiOH (5.0 equiv) in MeOH/THF, 25°C, 12 h → 90% yield.
- Aminolysis : Activation with CDMT (1.1 equiv) and NMM (2.0 equiv), followed by NH<sub>3</sub> gas → 87% yield ( ).
2.3. Triazole Formation
The final triazole ring is synthesized via cyclization of an enamine intermediate:
Reaction Protocol :
- Substrate : Enamine 14a (derived from DMF-DMA treatment of amide 4a ).
- Reagents : Hydrazine hydrate (5.0 equiv) in EtOH/HOAc (5:1).
- Conditions : Slow addition at -10°C, followed by warming to 60°C.
- Yield : 86% after acid/base cleanup ( ).
Comparative Reaction Data
| Reaction Step | Catalyst/Reagent | Solvent System | Yield (%) | Key Challenge |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PtBu<sub>3</sub>)<sub>2</sub> | Dioxane/water/toluene | 70 | Steric hindrance, des-iodo byproducts |
| Saponification | LiOH | MeOH/THF | 90 | Sensitivity of aryl fluoride |
| Triazole Cyclization | NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | EtOH/HOAc | 86 | Exotherm control, impurity removal |
Scalability and Process Optimization
The Pfizer-developed route ( ) highlights:
- Column-free purification via acid/base extraction.
- High-throughput screening to refine Suzuki conditions.
- Safety protocols for exothermic steps (e.g., triazole cyclization).
Mechanistic and Structural Insights
- Thiophene Reactivity : The electron-deficient thiophene core facilitates regioselective functionalization at C-3 and C-5 positions.
- Morpholine Role : Acts as a steric/electronic modulator, enhancing solubility and target affinity.
- Triazole Stability : The 1,2,4-triazole moiety exhibits pH-dependent tautomerism, influencing reactivity ( ).
Related Derivatives and SAR
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Triazole Position and Substitution : The target compound’s 1,2,4-triazole group at position 5 of the thiophene ring distinguishes it from analogues like 5-(4-chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile, which features a 1,2,3-triazole . The 1,2,4-triazole is associated with broader biological activity, including antimicrobial and anticancer effects .
Morpholine vs. Other Solubility-Enhancing Groups : Unlike analogues with simple alkyl or aryl groups, the morpholine substituent in the target compound may improve aqueous solubility and pharmacokinetic properties. For example, morpholine-containing derivatives in showed enhanced reactivity in nucleophilic substitutions .
Halogen Substituents: The 2,4-dichlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in or the p-tolyl group in . Halogens like chlorine are known to enhance binding affinity to hydrophobic pockets in target proteins .
Key Findings:
- Antimicrobial Potential: The dichlorophenyl and triazole groups in the target compound align with known antifungal agents like propiconazole (), which targets fungal ergosterol biosynthesis .
- Kinase Inhibition : Morpholine derivatives in and were designed for kinase inhibition, suggesting the target compound could share similar therapeutic pathways .
- Conformational Flexibility : Computational studies on analogues (e.g., ) revealed that torsion angles in triazole-thiophene derivatives influence molecular stability and binding interactions, which may apply to the target compound .
Q & A
Q. How can researchers optimize reaction scalability for multi-gram synthesis?
- Replace traditional batch reactors with flow chemistry setups to enhance heat/mass transfer. For example, use a microreactor with staggered herringbone mixers for rapid mixing of hydrazine and carbonyl precursors. Monitor in-line via Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
